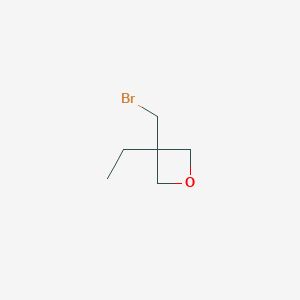![molecular formula C20H19ClN2O3 B2394828 1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one CAS No. 303149-89-5](/img/structure/B2394828.png)
1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one is an organic compound that is commonly used in laboratory experiments and scientific research. It is a derivative of indole, a heterocyclic aromatic organic compound that is found in several plants and animals. This compound is synthesized from the reaction of 4-chlorobenzaldehyde and pentanoyl chloride in the presence of a base, usually pyridine. It is a white, crystalline solid that is soluble in organic solvents such as ethanol and chloroform.
作用機序
1-(4-Chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one is believed to act on the immune system by modulating the activity of certain immune cells, such as T-cells, B-cells, and macrophages. It is also thought to interact with certain receptors on the surface of these cells, resulting in the production of cytokines and other molecules that can modulate the immune response. In addition, this compound is believed to interact with certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(4-Chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as to reduce the production of certain inflammatory mediators. In addition, this compound has been shown to have antioxidant, antifungal, and antibacterial effects. It has also been shown to modulate the activity of certain enzymes involved in the metabolism of lipids, proteins, and carbohydrates.
実験室実験の利点と制限
1-(4-Chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to obtain and store. In addition, it is relatively non-toxic and has low solubility in water, which makes it ideal for use in aqueous solutions. However, this compound has some limitations for use in laboratory experiments. It is not very soluble in organic solvents, and it can be difficult to obtain in pure form.
将来の方向性
1-(4-Chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one has a wide range of potential applications in scientific research and laboratory experiments. Future research could focus on the development of new synthesis methods for this compound, as well as the investigation of its pharmacological properties. In addition, further research could be conducted to explore the effects of this compound on other biological systems, such as the cardiovascular and central nervous systems. Finally, further research could be conducted to explore the potential therapeutic applications of this compound.
合成法
1-(4-Chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one is synthesized by the reaction of 4-chlorobenzaldehyde and pentanoyl chloride in the presence of a base, usually pyridine. The reaction is carried out by heating the reactants in a sealed tube at a temperature of approximately 80-90°C for 30 minutes. The reaction is usually monitored by thin-layer chromatography (TLC) to ensure complete conversion of the reactants. The product is purified by recrystallization from ethanol or methanol.
科学的研究の応用
1-(4-Chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one is used in a variety of scientific research applications. It has been used in studies investigating the effects of indole derivatives on the immune system and inflammation. It has also been used in studies of the pharmacological properties of indole derivatives, such as their anti-inflammatory, anti-fungal, and anti-bacterial effects. In addition, this compound has also been used in studies investigating the effects of indole derivatives on the cardiovascular system and the central nervous system.
特性
IUPAC Name |
[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-2-3-8-18(24)26-22-19-16-6-4-5-7-17(16)23(20(19)25)13-14-9-11-15(21)12-10-14/h4-7,9-12H,2-3,8,13H2,1H3/b22-19- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWOTDUCKVHSJN-QOCHGBHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394746.png)
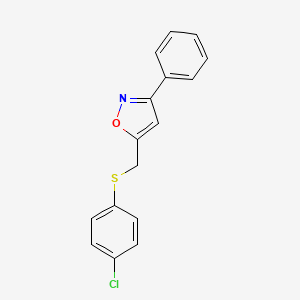
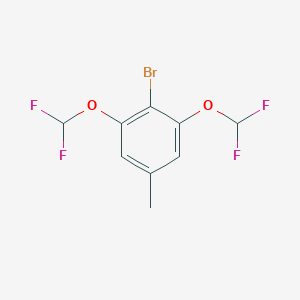
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2394751.png)
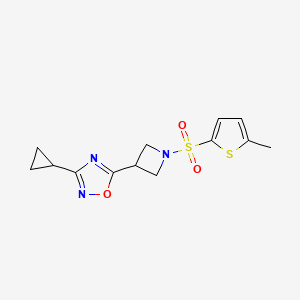
![3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/no-structure.png)
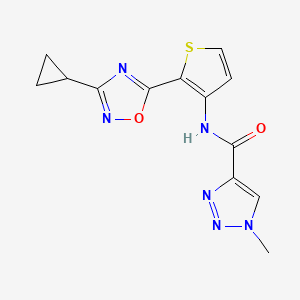
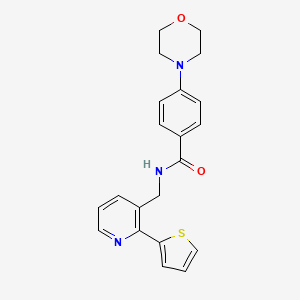
![N-(benzo[d]thiazol-2-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2394760.png)

![3-Pyridyl[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2394763.png)
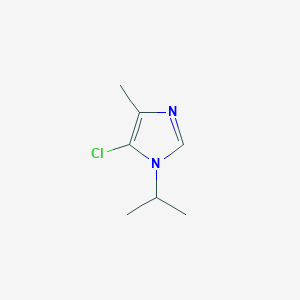
![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2394766.png)
